3'-甲氧基-2,2,4'-三羟基苯乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 3'-Methoxy-2,2,4'-trihydroxyacetophenone, is a derivative of acetophenone with methoxy and hydroxy substituents. While the specific compound is not directly studied in the provided papers, related compounds with methoxy and hydroxy groups have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to 3'-Methoxy-2,2,4'-trihydroxyacetophenone.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the Claisen condensation and reactions with different aldehydes and ketones. For instance, 2,3,4-trihydroxyacetophenone was synthesized using pyrogallol and further reacted to form Schiff bases with aniline derivatives . Similarly, 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was synthesized from 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde . These methods could potentially be adapted for the synthesis of 3'-Methoxy-2,2,4'-trihydroxyacetophenone.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, which provides information on the crystal system, bond lengths, and angles. For example, a compound with a similar methoxy and hydroxy substitution pattern crystallizes in the triclinic system . The molecular geometry has also been investigated using density functional theory (DFT) calculations, which can predict the most stable conformations and compare them with experimental data .

Chemical Reactions Analysis

The chemical reactivity of acetophenone derivatives is influenced by the presence of methoxy and hydroxy groups. These substituents can participate in hydrogen bonding and other non-covalent interactions, affecting the compound's reactivity. For instance, the Claisen condensation has been used to synthesize chromones and furanones from acetophenones , and similar reactions could be expected for 3'-Methoxy-2,2,4'-trihydroxyacetophenone.

Physical and Chemical Properties Analysis

The physical properties such as melting points and yields of related compounds have been reported, with synthesized chalcones showing melting points ranging from 114-115 °C to 195-197 °C . The chemical properties, including the ability to form hydrogen bonds and participate in non-covalent interactions, are crucial for the stability and reactivity of these compounds . Spectroscopic techniques like IR, UV, and NMR have been used to characterize these compounds, providing a detailed understanding of their chemical environments .

科学研究应用

结构分析和合成

对邻羟基苯乙酮衍生物(包括与 3'-甲氧基-2,2,4'-三羟基苯乙酮相关的化合物)的研究,提供了对晶体结构中弱分子间相互作用相互作用的见解。这些研究利用 X 射线粉末衍射,突出了氢键和 π-π 相互作用在稳定晶体堆积中的作用。详细的分析为理解类似化合物的结构性质提供了基础 (Chattopadhyay 等人,2012)。

化学性质和反应性

一项关于 2-羟基-4-甲氧基苯乙酮的研究通过 DFT/B3LYP 优化研究了其稳定几何结构、振动频率、NMR 化学位移和各种电子性质。这项研究有助于我们了解不同取代基对苯环振动频率的影响,并提供了对该化合物反应性和选择性描述符的见解 (Arjunan 等人,2014)。

在材料科学中的应用

对新型三唑衍生物在酸性介质中对低碳钢的吸附行为的研究表明,与 3'-甲氧基-2,2,4'-三羟基苯乙酮在结构上相关的化合物可用作有效的缓蚀剂。这项研究不仅评估了抑制效率,还通过量子化学计算探讨了分子结构与抑制效率之间的关系 (Li 等人,2007)。

光稳定性和改性

对木质素模型化合物(包括类似于 3'-甲氧基-2,2,4'-三羟基苯乙酮的化合物)的研究评估了去除酚羟基对光稳定性的影响。本研究旨在了解此类改性的光稳定作用,这对于材料科学中的应用以及可能开发更稳定的有机化合物具有重要意义 (Hu 等人,2000)。

属性

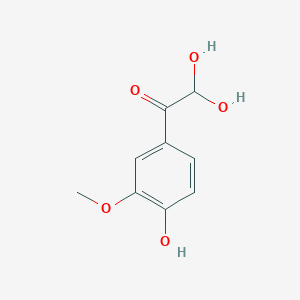

IUPAC Name |

2,2-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,9-10,12-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFVYAYEGJHREZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)C(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20217072 |

Source

|

| Record name | Acetophenone, 3'-methoxy-2,2,4'-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Methoxy-2,2,4'-trihydroxyacetophenone | |

CAS RN |

66922-70-1 |

Source

|

| Record name | Acetophenone, 3'-methoxy-2,2,4'-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066922701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 3'-methoxy-2,2,4'-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)